molecular formula C10H11N3O5 B8382050 1-Morpholino-3,5-dinitrobenzene

1-Morpholino-3,5-dinitrobenzene

Cat. No.: B8382050
M. Wt: 253.21 g/mol
InChI Key: CHLIYFRDDYXBIB-UHFFFAOYSA-N
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Description

1-Morpholino-3,5-dinitrobenzene is a nitroaromatic compound featuring a morpholino group (–N(C₂H₄)₂O) at the 1-position and two nitro (–NO₂) groups at the 3- and 5-positions of the benzene ring. Morpholino derivatives are often utilized in medicinal chemistry and materials science due to their electron-donating properties and solubility-enhancing effects . The nitro groups confer electrophilicity, making such compounds reactive intermediates in nucleophilic aromatic substitution (NAS) reactions .

Properties

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

4-(3,5-dinitrophenyl)morpholine

InChI

InChI=1S/C10H11N3O5/c14-12(15)9-5-8(6-10(7-9)13(16)17)11-1-3-18-4-2-11/h5-7H,1-4H2

InChI Key

CHLIYFRDDYXBIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-3,5-dinitrobenzene (CAS: 5327-44-6)

  • Synthesis : Prepared via nitration of bromobenzene derivatives or halogenation of dinitrobenzene precursors. For example, 1-bromo-3,5-dinitrobenzene is synthesized using bromine substitution on 1-iodo-3,5-dinitrobenzene .
  • Reactivity: Acts as a precursor for cross-coupling reactions (e.g., Sonogashira coupling) due to the bromine substituent’s leaving-group ability. Used to synthesize tolane derivatives like diiodotolane (3) .
  • Key Difference: Bromine’s higher electronegativity compared to morpholino reduces electron density on the aromatic ring, enhancing susceptibility to NAS.

1-Iodo-3,5-dinitrobenzene

  • Synthesis: Derived from nitration of iodobenzene or halogen exchange reactions. Critical for preparing perfluoroalkyldiaminobenzenes in materials science .
  • Reactivity : Iodine’s larger atomic radius facilitates smoother cross-coupling reactions (e.g., with alkynes) compared to bromine analogs .
  • Key Difference: Iodine’s weaker C–I bond (vs. C–Br or C–morpholino) makes it more reactive in metal-catalyzed reactions.

1-Methoxy-3,5-dinitrobenzene (CAS: 5327-44-6)

  • Synthesis : Methoxylation via NAS using methoxide ions on 1-halo-3,5-dinitrobenzene precursors .
  • Reactivity: The methoxy group is a strong electron donor, deactivating the ring toward electrophilic substitution but activating toward nucleophilic attack at nitro-substituted positions .
  • Safety : Classified as a skin/eye irritant (H315, H319) due to nitroaromatic toxicity .

3,5-Dinitrophenylacetylene

  • Synthesis: Produced via Sonogashira coupling of 1-iodo-3,5-dinitrobenzene with trimethylsilylacetylene, followed by deprotection .
  • Reactivity: The acetylene group enables π-π stacking interactions and participation in electron donor-acceptor complexes, useful in supramolecular chemistry .

Thermal Stability and Energetic Properties

1,2-Di-1H-triazol-4,6-diamino-3,5-dinitrobenzene (Compound 8)

  • Thermal Stability: Decomposition temperature (Td) = 314°C, significantly higher than TNT (295°C) due to stabilizing amino and triazole groups .
  • Impact Sensitivity : IS = 30 J, indicating lower sensitivity than TNT (15 J), making it safer for energetic applications .
  • Key Difference: Amino groups enhance thermal stability compared to morpholino, which may introduce steric hindrance but lacks direct stabilizing hydrogen bonds.

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